molecular formula C13H22N2O B11039624 1-(4-Cyclohexylpiperazino)-2-propen-1-one

1-(4-Cyclohexylpiperazino)-2-propen-1-one

Cat. No.: B11039624
M. Wt: 222.33 g/mol
InChI Key: CITMWJXGJLTDIT-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylpiperazino)-2-propen-1-one is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a cyclohexyl group attached to a piperazine ring, which is further connected to a propenone moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylpiperazino)-2-propen-1-one typically involves the reaction of cyclohexylamine with piperazine, followed by the introduction of a propenone group. One common method is the condensation reaction between cyclohexylamine and piperazine to form 4-cyclohexylpiperazine. This intermediate is then reacted with propenone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylpiperazino)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Cyclohexylpiperazino)-2-propen-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylpiperazino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: Another piperazine derivative with different substituents.

    1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine: A compound with a similar piperazine core but different functional groups.

Uniqueness

1-(4-Cyclohexylpiperazino)-2-propen-1-one is unique due to its specific combination of a cyclohexyl group, piperazine ring, and propenone moiety

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C13H22N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h2,12H,1,3-11H2

InChI Key

CITMWJXGJLTDIT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2CCCCC2

Origin of Product

United States

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